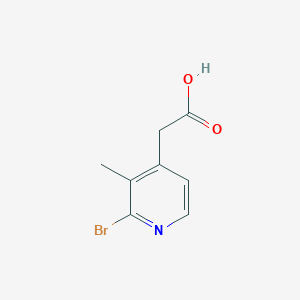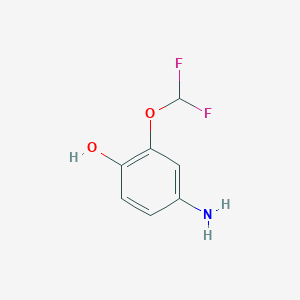
4-Amino-2-(difluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(difluoromethoxy)phenol is an organic compound characterized by the presence of an amino group, a difluoromethoxy group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(difluoromethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The diazotization of corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid is another method used in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(difluoromethoxy)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-2-(difluoromethoxy)phenol involves its interaction with various molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the phenol group can participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Amino-2-(difluoromethoxy)phenol is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C7H7F2NO2 |
|---|---|
Molekulargewicht |
175.13 g/mol |
IUPAC-Name |
4-amino-2-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-4(10)1-2-5(6)11/h1-3,7,11H,10H2 |
InChI-Schlüssel |
VQRUWLOHXDJCHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)OC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


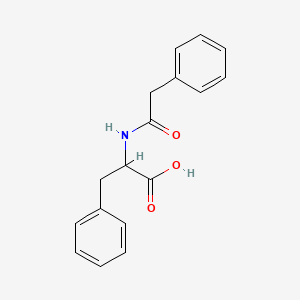

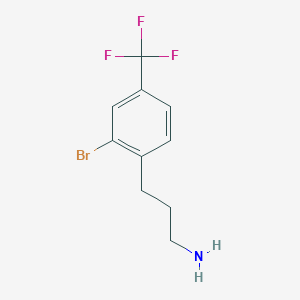
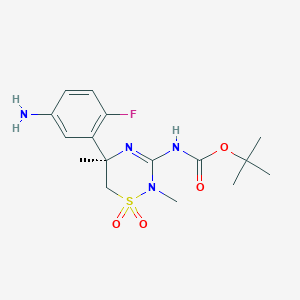
![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)
![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)
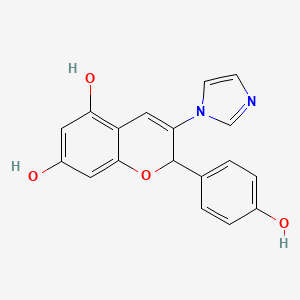
![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12951165.png)


